

Spectroscopic data for 2,3-Dimethoxyphenylacetonitrile (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *2,3-Dimethoxyphenylacetonitrile*

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Spectroscopic Data for 2,3-Dimethoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,3-Dimethoxyphenylacetonitrile** (CAS RN: 4468-57-9), a key intermediate in various synthetic pathways. The information herein is curated to support researchers and professionals in the fields of synthetic chemistry, pharmacology, and materials science. This document presents predicted spectroscopic data in a structured format, details generalized experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure of **2,3-Dimethoxyphenylacetonitrile** and known spectroscopic trends of related compounds. These values are intended for reference and guidance in the analysis of this compound. Actual experimental data may vary based on the specific conditions of measurement.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted critical spectroscopic data for **2,3-Dimethoxyphenylacetonitrile**, providing a fingerprint for its identification.

Table 1: Predicted ^1H NMR Spectroscopic Data for 2,3-Dimethoxyphenylacetonitrile

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10 - 7.20	t	1H	Aromatic H-5
~6.90 - 7.00	d	1H	Aromatic H-4 or H-6
~6.80 - 6.90	d	1H	Aromatic H-6 or H-4
~3.88	s	3H	Methoxy (-OCH ₃)
~3.85	s	3H	Methoxy (-OCH ₃)
~3.70	s	2H	Methylene (-CH ₂ CN)

Solvent: CDCl₃, Reference: TMS**Table 2: Predicted ^{13}C NMR Spectroscopic Data for 2,3-Dimethoxyphenylacetonitrile**

Chemical Shift (δ) ppm	Assignment
~152	Aromatic C-O
~147	Aromatic C-O
~125	Aromatic C-H
~124	Aromatic C (quaternary)
~121	Aromatic C-H
~118	Nitrile carbon (-C≡N)
~112	Aromatic C-H
~56	Methoxy (-OCH ₃)
~55	Methoxy (-OCH ₃)
~23	Methylene (-CH ₂ CN)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for 2,3-Dimethoxyphenylacetonitrile

Wavenumber (cm ⁻¹)	Assignment
~3050 - 3000	Aromatic C-H stretch
~2950 - 2850	Aliphatic C-H stretch
~2250 - 2240	Nitrile (-C≡N) stretch[1][2]
~1600, ~1480	Aromatic C=C stretch
~1280 - 1240	Aryl-O stretch (asymmetric)
~1050 - 1010	Aryl-O stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data for 2,3-Dimethoxyphenylacetonitrile

m/z	Interpretation
177	[M] ⁺ (Molecular ion)
162	[M - CH ₃] ⁺
146	[M - OCH ₃] ⁺ or [M - CH ₂ CN] ⁺ fragment
136	[M - CH ₃ CN] ⁺
91	Tropylium ion from benzyl fragmentation[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2,3-Dimethoxyphenylacetonitrile** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing. The solution should be homogeneous.[4]
- Data Acquisition:
 - Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[5]
 - ^1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.
 - ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. A spectral width of around 220 ppm is appropriate. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is applied to a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.
- Data Acquisition:
 - Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[6]
 - Procedure: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is

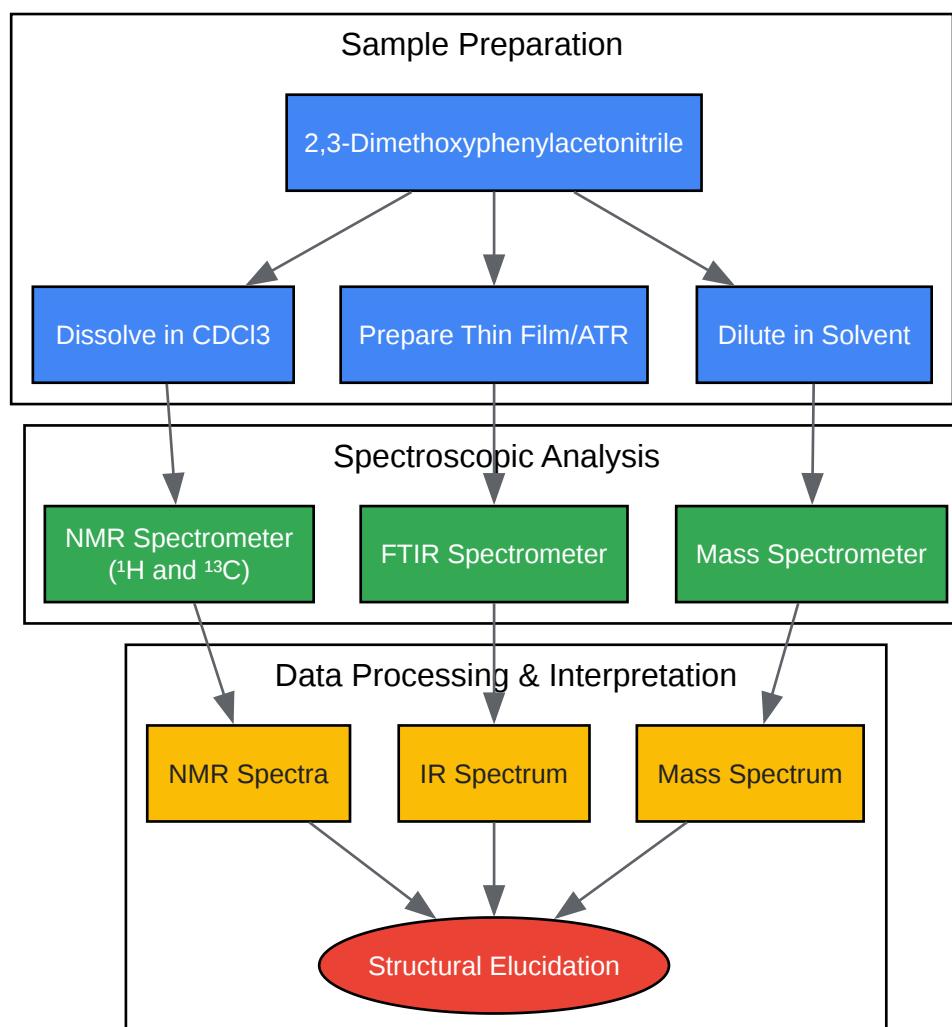
acquired. The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio, recorded over a range of 4000 to 400 cm^{-1} .^[7]

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **2,3-Dimethoxyphenylacetonitrile** is prepared in a suitable volatile solvent like methanol or acetonitrile (approximately 1 mg/mL).
- Data Acquisition:
 - Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.
 - Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^{[8][9][10]}
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
 - Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.^[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3-Dimethoxyphenylacetonitrile**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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